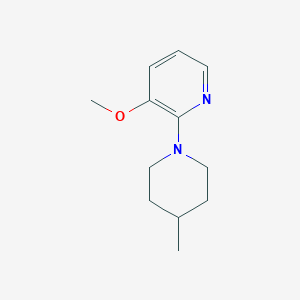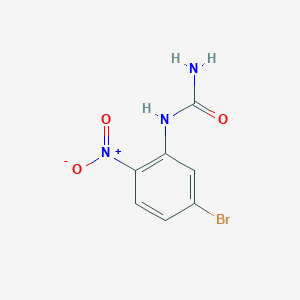![molecular formula C14H15NO2S2 B15120335 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B15120335.png)
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide is a complex organic compound that features a benzothiophene core fused with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, high temperatures, and specific solvents to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
科学的研究の応用
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
Thiophene derivatives: Commonly used in the synthesis of various pharmaceuticals and materials.
Uniqueness
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide stands out due to its unique combination of a benzothiophene core and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields .
特性
分子式 |
C14H15NO2S2 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C14H15NO2S2/c16-13(10-3-6-18-8-10)15-9-14(17)5-1-2-12-11(14)4-7-19-12/h3-4,6-8,17H,1-2,5,9H2,(H,15,16) |
InChIキー |
WTZJXARVMMKTRR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CSC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B15120252.png)
![4-Methyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B15120259.png)
![N,N-dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120276.png)
![N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15120280.png)
![2-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120286.png)
![6-Methyl-3-(2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B15120291.png)
![4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15120301.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B15120307.png)

![2,4-Dimethoxy-6-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B15120313.png)

![4-({4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B15120337.png)
![5-chloro-N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15120345.png)
![3-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15120351.png)
